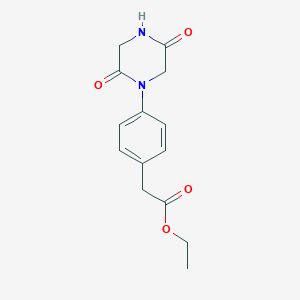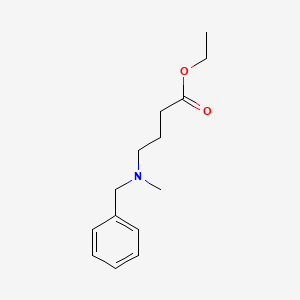
tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a synthetic compound widely recognized for its application in medicinal and organic chemistry. This molecule features a carbamate functional group and an azetidinone ring structure, which make it a valuable intermediate in drug synthesis and other chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: : Often synthesized from tert-butyl carbamate and an appropriate azetidinone derivative.
Reaction Conditions: : Generally involves protection and deprotection steps, utilization of bases like sodium hydride, and solvents such as dimethyl sulfoxide or tetrahydrofuran.
Industrial Production Methods
Scale-Up Considerations: : Emphasizes cost-effective starting materials and efficient reaction conditions to maximize yield.
Purification: : Common techniques include crystallization and chromatography to obtain a pure product.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : Undergoes oxidation typically with reagents like potassium permanganate or chromium trioxide.
Reduction: : Can be reduced using agents such as lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions facilitated by strong nucleophiles like sodium azide or halide ions.
Common Reagents and Conditions Used in These Reactions
Oxidation: : Potassium permanganate in basic conditions.
Reduction: : Lithium aluminum hydride in anhydrous solvents.
Substitution: : Halide salts in polar aprotic solvents.
Major Products Formed from These Reactions
Oxidation Products: : Various carboxylic acids or ketones.
Reduction Products: : Primary or secondary amines.
Substitution Products: : Varied azetidinone derivatives based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Used as an intermediate in the synthesis of more complex molecules.
Serves as a building block for various organic transformations.
Biology
Explored for its potential to form bioactive compounds.
Investigated in the context of enzyme inhibition and activity modulation.
Medicine
Intermediate in the synthesis of beta-lactam antibiotics and other therapeutic agents.
Industry
Employed in the manufacture of specialty chemicals.
Utilized in research and development of new materials with unique properties.
Mécanisme D'action
The Mechanism by Which the Compound Exerts Its Effects
Molecular Targets and Pathways Involved: : Interacts with specific enzymes and proteins, affecting biological pathways by modulating enzyme activity.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds
Similar Compounds: : Compounds such as tert-Butyl ((3R)-3-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate and other carbamate-protected azetidinones.
Uniqueness: : Its specific stereochemistry and functional group placement provide unique reactivity and interaction profiles compared to similar compounds.
Conclusion
Tert-Butyl ((2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl)carbamate is a versatile and significant compound in multiple fields. Its unique structure enables various chemical reactions, and its applications span from organic synthesis to potential medical therapies. The compound's specific chemical behavior and interaction capabilities make it a crucial player in ongoing scientific research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-2-(hydroxymethyl)-4-oxoazetidin-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O4/c1-9(2,3)15-8(14)11-6-5(4-12)10-7(6)13/h5-6,12H,4H2,1-3H3,(H,10,13)(H,11,14)/t5-,6?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCFOKHULWJGSK-LWOQYNTDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1[C@H](NC1=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(Benzyloxy)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8076361.png)

![9-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline](/img/structure/B8076382.png)





![Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]](/img/structure/B8076411.png)
![2-Amino-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide hydrochloride](/img/structure/B8076415.png)


![O-((3aR,5R,6S,6aR)-5-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-yl) S-methyl carbonodithioate](/img/structure/B8076449.png)
![Allyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hcl](/img/structure/B8076450.png)
